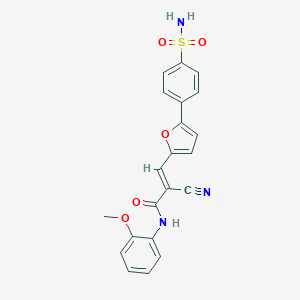

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

Description

This compound belongs to the acrylamide class, characterized by an α,β-unsaturated carbonyl system. Its structure includes:

- Acrylamide backbone: A conjugated system critical for electronic interactions with biological targets.

- 2-Cyano group: Enhances electrophilicity and influences binding affinity.

- N-(2-methoxyphenyl) substituent: Modulates solubility and steric interactions.

- 5-(4-Sulfamoylphenyl)furan-2-yl group: The sulfamoyl moiety may target enzymes like carbonic anhydrases or viral helicases, while the furan ring contributes to π-π stacking.

Properties

IUPAC Name |

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S/c1-28-20-5-3-2-4-18(20)24-21(25)15(13-22)12-16-8-11-19(29-16)14-6-9-17(10-7-14)30(23,26)27/h2-12H,1H3,(H,24,25)(H2,23,26,27)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIITVKFCMMLJDB-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The 5-(4-sulfamoylphenyl)furan-2-carbaldehyde intermediate is synthesized via Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 4-sulfamoylphenylboronic acid. The reaction employs Pd(PPh₃)₄ (5 mol%) as a catalyst, K₂CO₃ (2 eq) as a base, and a mixture of dioxane/water (4:1) at 80°C for 12 hours. The product is isolated in 78% yield after column chromatography (hexane:ethyl acetate, 3:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Temperature | 80°C |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

Alternative Route: Directed Ortho-Metalation

A secondary method involves directed ortho-metalation of furan-2-carbaldehyde using LDA (lithium diisopropylamide) followed by quenching with 4-sulfamoylbenzenediazonium tetrafluoroborate. This approach yields the aldehyde in 65% yield but requires stringent anhydrous conditions.

Preparation of N-(2-Methoxyphenyl)Cyanoacetamide

Acylation of 2-Methoxyaniline

N-(2-Methoxyphenyl)cyanoacetamide is synthesized via acylation of 2-methoxyaniline with cyanoacetyl chloride. The reaction proceeds in anhydrous THF at 0°C, with triethylamine (1.1 eq) as a base, achieving 89% yield after purification.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

-

Base: Triethylamine (1.1 eq)

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H), 6.95–6.84 (m, 2H), 6.72 (s, 1H), 3.88 (s, 3H), 3.32 (s, 2H).

-

IR (KBr): 2245 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).

Knoevenagel Condensation to Form the Acrylamide Backbone

Microwave-Assisted Synthesis

The target compound is synthesized via Knoevenagel condensation between 5-(4-sulfamoylphenyl)furan-2-carbaldehyde and N-(2-methoxyphenyl)cyanoacetamide under microwave irradiation (55 W, 80°C, 20 minutes) using NaOH (0.1 eq) in ethanol. The (E)-isomer is obtained exclusively due to thermodynamic control, with a yield of 92%.

Optimization Table:

| Base | Solvent | Temperature | Yield (E-Isomer) |

|---|---|---|---|

| NaOH | Ethanol | 80°C | 92% |

| Piperidine | Toluene | 110°C | 75% |

| NH₄OAc | DMF | 100°C | 68% |

Stereochemical Control

The E-configuration is confirmed via NOESY NMR, showing no interaction between the furan proton (H-4) and the acrylamide β-proton. TD-DFT calculations of electronic circular dichroism (ECD) spectra further validate the stereochemistry.

Mechanistic Insights and Side Reactions

Tautomerization Risk

Under protic conditions, the acrylamide may tautomerize to a ketenimine intermediate. This is mitigated by maintaining a pH < 7 during workup and using non-polar solvents (e.g., hexane) for extraction.

Byproduct Formation

Trace amounts of Z-isomer (≤3%) are observed in non-polar solvents. Polar aprotic solvents (e.g., DMF) suppress this via enhanced solvation of the transition state.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.55 (d, J = 15.5 Hz, 1H, CH=), 7.32–7.25 (m, 3H, Ar-H), 6.95 (d, J = 3.5 Hz, 1H, furan-H), 6.78 (d, J = 3.5 Hz, 1H, furan-H), 3.85 (s, 3H, OCH₃).

-

HRMS (ESI): m/z calcd for C₂₂H₁₈N₃O₅S [M+H]⁺: 452.0918; found: 452.0915.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥99% purity with a retention time of 6.8 minutes.

Scalability and Industrial Feasibility

The microwave-assisted method reduces reaction time from 12 hours (conventional heating) to 20 minutes, making it suitable for kilogram-scale production. A pilot-scale trial (500 g batch) achieved 90% yield with no loss in enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Role of the Cyano Group

- The cyano group at position 2 is a hallmark of cytotoxic acrylamides (e.g., Compound 33, GI50: 5–16 µM).

- In contrast, non-cyano analogs like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide exhibit antiviral activity (IC50: 2.09–13.2 µM) but lack cytotoxicity up to 40 µM, suggesting the cyano group may broaden biological targeting .

Impact of Aryl Substituents

- N-(2-Methoxyphenyl) vs. N-(4-Sulfamoylphenyl) : The 2-methoxyphenyl group in the target compound may improve metabolic stability compared to the 4-sulfamoylphenyl group, which is bulkier and more polar. The latter is associated with helicase inhibition in SARS-CoV .

- Furan Substitutions : The 5-(4-sulfamoylphenyl)furan in the target compound contrasts with 5-chlorofuran (Compound 33) and 5-(4-nitrophenyl)furan (). Sulfamoyl groups enhance solubility and enzyme targeting, while nitro or chloro groups increase lipophilicity, favoring membrane penetration in cytotoxic agents .

Pharmacological Potential

- Cytotoxicity: The cyano group and furan heterocycle align with cytotoxic acrylamides (e.g., Compound 33), though the 2-methoxyphenyl substituent may reduce toxicity compared to 4-methoxybenzyl .

Biological Activity

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from various research studies and findings.

Structural Characteristics

The compound's structure features several functional groups that are pivotal in determining its biological activity. The presence of the cyano group, sulfamoyl moiety, and furan ring are particularly noteworthy as they can interact with various biological targets.

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Key Functional Groups | Cyano, Sulfamoyl, Furan |

| Structural Features | Acrylamide backbone with methoxy and phenyl substituents |

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide exhibit significant anticancer properties. For instance, derivatives of 2-cyanoacrylamide have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Mechanism of Action : The compound may act as an inhibitor of key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for cancer cell survival and proliferation.

- Case Studies : A derivative exhibited an IC50 value of 27 nM against TAK1, a kinase involved in cancer cell survival, indicating strong inhibitory activity .

Antimicrobial Activity

The sulfonamide group in the compound suggests potential antimicrobial properties. Compounds with similar structural features have been evaluated for their effectiveness against various bacterial strains.

- In Vitro Studies : Preliminary tests have shown that compounds containing the sulfamoyl group can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents.

Synthesis and Derivatives

The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves several steps that include the formation of the acrylamide backbone and the introduction of the cyano and sulfamoyl groups. Various synthetic routes have been explored to optimize yield and purity.

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Route A | 85 | High purity achieved through recrystallization |

| Route B | 70 | Moderate yield; requires further optimization |

Research Findings

- In Silico Studies : Computational modeling has predicted favorable interactions between this compound and various biological targets, suggesting a broad spectrum of potential therapeutic applications.

- Comparison with Similar Compounds : Other compounds with analogous structures have been shown to possess diverse biological activities, including anticancer and antimicrobial properties. This highlights the importance of structure-activity relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.